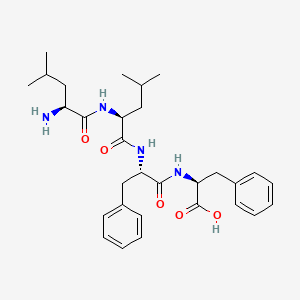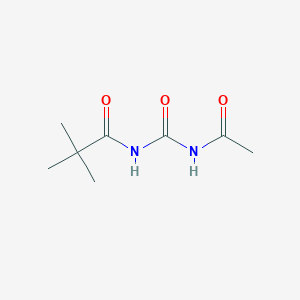![molecular formula C12H14N2O B14200465 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile CAS No. 915774-28-6](/img/structure/B14200465.png)
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile is a chemical compound with a unique structure that includes an amino group, a benzonitrile moiety, and a 3-methylbut-2-en-1-yl ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-hydroxybenzonitrile and 3-methylbut-2-en-1-ol.
Etherification Reaction: The hydroxyl group of 4-amino-2-hydroxybenzonitrile is reacted with 3-methylbut-2-en-1-ol in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to modify the nitrile group.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of amides, sulfonamides, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Wirkmechanismus
The mechanism of action of 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Binding Interactions: The compound’s structure allows it to form specific binding interactions with its targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
4-Amino-2-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
4-Amino-2-propoxybenzonitrile: Similar structure but with a propoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
Uniqueness
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile is unique due to the presence of the 3-methylbut-2-en-1-yl ether linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
915774-28-6 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-amino-2-(3-methylbut-2-enoxy)benzonitrile |
InChI |
InChI=1S/C12H14N2O/c1-9(2)5-6-15-12-7-11(14)4-3-10(12)8-13/h3-5,7H,6,14H2,1-2H3 |
InChI-Schlüssel |
RCSLGFVSVHNXTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC1=C(C=CC(=C1)N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)




![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)

amino}methyl)phenol](/img/structure/B14200441.png)


![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)

